molecular formula C32H57N5O9 B15144428 cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]

cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]

Cat. No.: B15144428
M. Wt: 655.8 g/mol
InChI Key: VFGBXFZXJAWPOE-PEOIOWGVSA-N
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Description

Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] is a cyclic peptide featuring a complex macrocyclic scaffold with non-proteinogenic amino acid residues. Key structural elements include:

  • ObAla(2R-Me,3R-hexyl): A β-hydroxy-α-methyl alanine derivative with a hexyl side chain at the β-position, introducing lipophilicity and stereochemical complexity.
  • N(Me)Leu: N-methylated leucine, enhancing metabolic stability and modulating conformational flexibility.
  • aIle and aThr: D-amino acids (denoted by "a"), which confer resistance to proteolytic degradation and influence tertiary structure.

Properties

Molecular Formula

C32H57N5O9

Molecular Weight

655.8 g/mol

IUPAC Name

(6S,9S,12S,15S,18R,19R)-12-[(2R)-butan-2-yl]-19-hexyl-6-[(1S)-1-hydroxyethyl]-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41)/t19-,20-,21+,22+,23+,24-,26+,27+/m1/s1

InChI Key

VFGBXFZXJAWPOE-PEOIOWGVSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)O1)[C@H](C)O)CO)[C@H](C)CC)CC(C)C)C)C

Canonical SMILES

CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the linear peptide chain is assembled, cyclization is achieved through the formation of a peptide bond between the terminal amino acids .

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological membranes and proteins.

    Medicine: Explored as a therapeutic agent for its stability and bioactivity, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with extracellular domains .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 6-membered ring is smaller than cyclic tripeptides (9-membered; ) but comparable to diketopiperazines (6-membered; ). Its larger side chains (e.g., hexyl in ObAla) may enhance membrane permeability relative to unmodified DKPs.
  • Unlike natural DKPs (e.g., cyclo(Pro-Leu) ), the target incorporates D-amino acids (aIle, aThr) and N-methylation, which are rare in microbial or plant-derived cyclic peptides but common in synthetic analogs for stability optimization.

Antitumor and Antimicrobial Activity

  • Cyclo(4-OH-Pro-Leu) showed algicidal activity against Microcystis aeruginosa, with the hydroxyl group critical for ROS induction . The target’s hexyl chain may similarly enhance membrane interaction.
  • Cyclo(L-Pro-L-Pro) induced chemosensory behavior in lizards, demonstrating stereochemical specificity ; substituting Pro with Leu (cyclo(L-Leu-L-Pro)) abolished activity . This underscores the relevance of the target’s 2R-Me and 3R-hexyl stereochemistry.

Enzymatic Stability and Binding

  • N-Methylation in the target compound (N(Me)Leu) is a known strategy to reduce proteolysis, as seen in cyclosporine and other therapeutic peptides. Natural DKPs (e.g., cyclo(Pro-Phe) ) lack such modifications, limiting their bioavailability.
  • Docking studies on cyclo(RGDF=N{Me}V) revealed that side-chain length and stereochemistry dictate binding to integrins . The target’s hexyl group may similarly modulate interactions with hydrophobic binding pockets.

Structural Modifications and Functional Implications

Modification Example Compound Functional Impact Reference
N-Methylation Target Compound Enhanced metabolic stability
D-Amino Acids Cyclo(D-Pro-L-Phe) Protease resistance
Hydrophobic Side Chains ObAla(2R-Me,3R-hexyl) Improved membrane permeability
Hydroxylation Cyclo(4-OH-Pro-Leu) ROS induction in target organisms

Critical Analysis :

  • The target’s hexyl chain distinguishes it from natural DKPs, which typically have short alkyl or aromatic groups (e.g., cyclo(Pro-Phe) ). This modification may enhance interactions with lipid-rich environments, such as bacterial membranes or hydrophobic enzyme pockets.
  • Stereochemical complexity (2R-Me, 3R-hexyl) could confer target specificity, as seen in chiral flavonolignans where minor structural differences altered cyanobacterial toxicity .

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